4-Chloro-N-hydroxy-3,5-dinitrobenzamide
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Overview
Description
4-Chloro-N-hydroxy-3,5-dinitrobenzamide is a chemical compound with the molecular formula C7H4ClN3O5. It is known for its bifunctional nature, containing both a chlorine atom and a nitro group, which makes it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-3,5-dinitrobenzamide typically involves the nitration of 4-chlorobenzamide followed by hydroxylation. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-hydroxy-3,5-dinitrobenzamide undergoes various types of chemical reactions, including:
Electrophilic Substitution: The chlorine atom can participate in electrophilic substitution reactions with aromatic rings or amines.
Hydrolysis: The nucleophilic amide group is labile and can be hydrolyzed by strong acids or bases.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Hydrolysis: Strong acids or bases.
Arylation: Imidazole and dioxan solvent.
Major Products
The major products formed from these reactions include various substituted benzamides and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-N-hydroxy-3,5-dinitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N-hydroxy-3,5-dinitrobenzamide involves its ability to participate in electrophilic substitution and hydrolysis reactions. The chlorine atom and nitro groups play a crucial role in its reactivity, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-N-hydroxy-3,5-dinitrobenzamide is unique due to its combination of a chlorine atom and nitro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
65439-51-2 |
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Molecular Formula |
C7H4ClN3O6 |
Molecular Weight |
261.57 g/mol |
IUPAC Name |
4-chloro-N-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C7H4ClN3O6/c8-6-4(10(14)15)1-3(7(12)9-13)2-5(6)11(16)17/h1-2,13H,(H,9,12) |
InChI Key |
NUENPCXOUNMMKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
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